ML-298

Phospholipase D Isoform Selectivity Chemical Probe

ML-298 (also designated CID 53393915 or ML298) is a synthetic small-molecule allosteric inhibitor of phospholipase D2 (PLD2) derived from a 1,3,8-triazaspiro[4.5]decane scaffold. It was developed as part of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) and demonstrates potent, >53-fold selectivity for PLD2 (cellular IC50 = 355 nM) over PLD1 (cellular IC50 >20,000 nM), with no detectable inhibition of PLD1 at standard in vitro doses.

Molecular Formula C22H23F3N4O2
Molecular Weight 432.4 g/mol
Cat. No. B593057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-298
SynonymsCID-53393915
Molecular FormulaC22H23F3N4O2
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31)
InChIKeyXAPVAKKLQGLNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ML-298 (CID 53393915) Procurement Guide: PLD2 Selective Inhibitor for Oncology and Virology Research


ML-298 (also designated CID 53393915 or ML298) is a synthetic small-molecule allosteric inhibitor of phospholipase D2 (PLD2) derived from a 1,3,8-triazaspiro[4.5]decane scaffold. It was developed as part of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) and demonstrates potent, >53-fold selectivity for PLD2 (cellular IC50 = 355 nM) over PLD1 (cellular IC50 >20,000 nM), with no detectable inhibition of PLD1 at standard in vitro doses [1]. ML-298 exhibits favorable in vitro drug metabolism and pharmacokinetics (DMPK) properties, including moderate plasma protein binding and acceptable intrinsic clearance, making it a valuable chemical probe for dissecting PLD2-specific functions in cellular and in vivo models [2]. It is widely used in cancer cell migration assays, particularly in U87-MG glioblastoma cells, where it decreases invasive migration without inducing cytotoxicity [1].

Why Generic Substitution of ML-298 with Other PLD Inhibitors Risks Experimental Confounding


Phospholipase D (PLD) enzymes exist as two distinct isoforms, PLD1 and PLD2, which share only ~53% sequence identity and exhibit divergent cellular localizations, regulatory mechanisms, and physiological roles [1]. The pharmacological tools available for PLD inhibition span a wide range of isoform selectivity profiles: from PLD1-preferring agents (e.g., VU0359595, >1,700-fold selective) to dual PLD1/2 inhibitors (e.g., ML299, low nM for both) to varying generations of PLD2-selective probes (e.g., VU0364739, 75-fold; ML-298, >53-fold; ML395, >80-fold) [2]. Substituting one PLD2 inhibitor for another without accounting for differences in absolute selectivity, residual PLD1 inhibition, or DMPK properties can lead to misinterpretation of PLD2-specific biological functions, particularly in assays where both isoforms are expressed and active [1][2]. ML-298 occupies a defined position in this selectivity spectrum: it provides a useful balance of high PLD2 selectivity and tractable in vitro properties, serving as a benchmark first-generation probe against which next-generation agents (e.g., ML395) are directly compared [3].

Quantitative Differentiation of ML-298 from Closest PLD2 Inhibitor Analogs and Alternatives


ML-298 Demonstrates >53-Fold PLD2 Selectivity, Eliminating Residual PLD1 Inhibition Observed with First-Generation PLD2 Probe VU0364739

ML-298 exhibits a >53-fold selectivity for PLD2 (cellular IC50 = 355 nM) over PLD1 (cellular IC50 >20,000 nM) and shows no inhibition of PLD1 at concentrations up to 20 µM. This represents a significant selectivity improvement over the first-generation PLD2-selective inhibitor VU0364739, which retains measurable PLD1 inhibition (cellular IC50 = 1,500 nM) and thus inhibits both isoforms at standard in vitro and in vivo exposure levels [1].

Phospholipase D Isoform Selectivity Chemical Probe

ML-298 Provides a 16-Fold Weaker PLD2 Inhibition Compared to Dual Inhibitor ML299, Offering a Controlled Pharmacological Tool for Partial PLD2 Engagement

In direct comparative cellular assays, ML-298 inhibits PLD2 with an IC50 of 355 nM, whereas the dual PLD1/2 inhibitor ML299 (developed from the same 1,3,8-triazaspiro[4.5]decane scaffold) inhibits PLD2 with an IC50 of 20 nM — a 16-fold difference in potency. In U87-MG glioblastoma migration assays, ML298 required a 10 µM dose to achieve statistically significant reduction in invasive migration (at which concentration only PLD2 is inhibited), while ML299 achieved significance at both 1 µM and 10 µM (at which both isoforms are inhibited) [1].

PLD1/PLD2 Dual Inhibition Dose-Response Target Engagement

ML-298 Serves as the Benchmark First-Generation PLD2 Probe Against Which Next-Generation Inhibitor ML395 is Directly Compared

ML-298 is explicitly characterized as the 'first generation PLD2 selective inhibitor' in the development of the next-generation probe ML395. While ML-298 provides >53-fold PLD2 selectivity and favorable DMPK properties (rat fu = 5.0%, human fu = 3.0%; rClINT = 468 mL/min/kg, hClINT = 118 mL/min/kg; CYP inhibition IC50 values all >7.9 µM) [1], ML395 was engineered to improve upon this baseline, achieving >80-fold selectivity, exceptional solubility, and enhanced PK stability [2]. The improvement of ML395 is defined and quantified specifically in relation to ML-298.

Probe Development DMPK Optimization Translational Pharmacology

ML-298 Decreases Invasive Migration in U87-MG Glioblastoma Cells at 10 µM Without Cytotoxicity, Establishing a PLD2-Specific Functional Phenotype

In U87-MG human glioblastoma cells, ML-298 (10 µM) significantly decreases invasive migration, while showing no effect on cell viability at concentrations up to 10 µM in the presence of 10% FBS [1]. At this 10 µM concentration, only PLD2 is inhibited, directly implicating PLD2 activity in driving the invasive phenotype. In contrast, the dual inhibitor ML299 (1 µM and 10 µM) produces a more robust migration inhibition but involves concurrent PLD1 inhibition [1].

Glioblastoma Cell Migration Oncology

ML-298 Exhibits Moderate Plasma Protein Binding and Acceptable Intrinsic Clearance, Differentiating It from Uncharacterized or Highly Bound PLD Inhibitors

In vitro DMPK profiling of ML-298 reveals a rat plasma free fraction (fu) of 5.0% and human fu of 3.0%. Intrinsic clearance values are moderate: rat ClINT = 468 mL/min/kg, human ClINT = 118 mL/min/kg. CYP450 inhibition is minimal, with IC50 values of 17.7 µM (3A4), 7.9 µM (2D6), and >30 µM for 2C9 and 1A2 [1]. These values provide a defined baseline for planning in vivo studies and for comparing with newer PLD2 inhibitors such as ML395, which was specifically optimized for improved PK and solubility [2].

DMPK Plasma Protein Binding In Vitro ADME

Optimal Research and Procurement Scenarios for ML-298 Based on Validated Evidence


PLD2-Specific Functional Studies in Oncology (e.g., Glioblastoma Cell Migration)

ML-298 is ideally suited for dissecting the role of PLD2 in cancer cell invasion and migration, as demonstrated in U87-MG glioblastoma cells where 10 µM treatment significantly reduces invasive migration without affecting cell viability [1]. This application leverages the compound's >53-fold selectivity for PLD2, ensuring that observed phenotypic effects can be confidently attributed to PLD2 inhibition rather than off-target PLD1 activity.

Reference Standard for Benchmarking Next-Generation PLD2 Inhibitors

As the first-generation PLD2-selective probe from the NIH MLPCN program, ML-298 serves as a well-characterized reference compound for evaluating the selectivity, potency, and DMPK properties of newly developed PLD2 inhibitors. Its established DMPK parameters (rat fu = 5.0%, human fu = 3.0%; hClINT = 118 mL/min/kg; CYP inhibition IC50s >7.9 µM) provide a quantifiable baseline against which improvements can be measured [2][3].

Dose-Response Studies Requiring Graded PLD2 Inhibition Without PLD1 Engagement

ML-298 offers a 16-fold lower PLD2 inhibitory potency (IC50 = 355 nM) compared to the dual inhibitor ML299 (IC50 = 20 nM), enabling researchers to explore dose-dependent effects of partial PLD2 inhibition while completely sparing PLD1. In U87-MG cells, statistically significant functional effects are observed at 10 µM (PLD2-only inhibition), whereas lower concentrations can be used to titrate the degree of PLD2 engagement without functional consequence [1].

In Vitro ADME and Early Discovery Toxicology Profiling

ML-298's defined in vitro DMPK profile (moderate plasma protein binding, moderate intrinsic clearance, minimal CYP inhibition) makes it suitable for inclusion in ADME panels when profiling PLD2-targeting chemical series. It can serve as a control or reference compound in microsomal stability, protein binding, and CYP inhibition assays, providing a benchmark for comparing the drug-like properties of new PLD2 inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.